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Compound of Interest

Compound Name:
1-(3,4-Dimethoxy-5-

nitrophenyl)ethanone

CAS No.: 134610-32-5

Cat. No.: B3177147

Get Quote

Executive Summary
This technical guide provides an in-depth analysis of the solubility behavior of 3,4-dimethoxy-5-

nitroacetophenone (CAS: 134610-32-5), a critical intermediate in the synthesis of catechol-O-

methyltransferase (COMT) inhibitors and other bioactive scaffolds.

Crucial Isomer Distinction: Researchers must distinguish this compound from its regioisomer,

4,5-dimethoxy-2-nitroacetophenone (6-nitroveratrone, CAS: 4101-32-0), which is the major

product of direct nitration of acetoveratrone. This guide focuses on the 5-nitro isomer, often

synthesized via specific pathways (e.g., from 3,4-dimethoxy-5-nitrobenzoic acid derivatives) or

isolated as a minor nitration product.

Where specific thermodynamic data is absent in the literature, this guide provides self-

validating experimental protocols to generate that data, ensuring the user can establish a

robust process control strategy.
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Part 1: Chemical Profile & Theoretical Solubility
Framework
Physicochemical Properties
The solubility of 3,4-dimethoxy-5-nitroacetophenone is governed by the interplay between its

polar nitro/carbonyl groups and the lipophilic dimethoxybenzene core.

Property Data Source / Note

CAS Number 134610-32-5

Molecular Formula

ngcontent-ng-c2699131324=""

_nghost-ng-c2339441298=""

class="inline ng-star-inserted">

Molecular Weight 225.20 g/mol

Melting Point
89 °C (reported) / 161–169 °C

(lit.[1][2] var.)

Discrepancy Note: Lower

values likely indicate the 2-

nitro isomer or impure

polymorphs. High-purity 5-nitro

isomer often exhibits higher

MP [1]. DSC verification

required.

Polarity Moderate-High

Dipole moments from

and

create strong solute-solvent

interactions in polar aprotic

media.

Solubility Principles
The compound exhibits a "push-pull" electronic structure. The electron-withdrawing nitro group

enhances solubility in polar aprotic solvents, while the methoxy groups maintain solubility in

moderately polar organic solvents (alcohols, chlorinated hydrocarbons).
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Protic Solvents (Alcohols): Soluble at elevated temperatures. Hydrogen bonding with the

solvent is limited to acceptance (nitro/carbonyl oxygens), making solubility highly

temperature-dependent. This makes alcohols ideal for recrystallization.

Aprotic Solvents (DCM, Acetone): High solubility due to dipole-dipole interactions. Suitable

for extraction and reaction media.[3]

Non-Polar Solvents (Hexane, Ether): Poor solubility. Used as anti-solvents to induce

precipitation.[3]

Part 2: Experimental Solubility Data & Process
Applications
Qualitative Solubility Table
Based on synthesis and purification literature [1, 2], the following solvent compatibility chart

guides process design.
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Solvent Class Specific Solvent Solubility Rating
Process
Application

Chlorinated
Dichloromethane

(DCM)
High

Extraction from

aqueous quench;

Reaction solvent.

Alcohols Ethanol (EtOH)
Moderate (Hot) / Low

(Cold)

Primary

Recrystallization

Solvent.

Alcohols Methanol (MeOH) Moderate (Hot)

Alternative

recrystallization;

reaction solvent for

reduction.

Ethers Diethyl Ether Low
Anti-solvent for

precipitation.

Alkanes
Petroleum Ether /

Hexane
Insoluble

Anti-solvent; wash

solvent to remove

non-polar impurities.

Water Water Insoluble

Quench medium; Anti-

solvent in "drowning

out" crystallization.

Thermodynamic Modeling (The Modified Apelblat
Equation)
For precise process control (e.g., cooling crystallization), the solubility

(mole fraction) as a function of temperature

(Kelvin) should be modeled using the Modified Apelblat Equation.

A, B, C: Empirical parameters determined via regression of experimental data.

Use Case: Once A, B, and C are determined (see Protocol 3.1), this model predicts the yield

of crystallization at any given cooling endpoint.
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Part 3: Experimental Protocols (Self-Validating
Systems)
Protocol: Gravimetric Determination of Thermodynamic
Solubility
Objective: Generate precise solubility curves (Mole Fraction vs. Temperature) to define the

Metastable Zone Width (MSZW).

Materials:

3,4-dimethoxy-5-nitroacetophenone (High purity, >99%)

Target Solvent (e.g., Ethanol, HPLC grade)

Jacketed glass vessel with temperature control (

)

0.22

PTFE Syringe Filters

Workflow:

Saturation: Add excess solid to 20 mL solvent in the jacketed vessel.

Equilibration: Stir at target temperature (

) for 24 hours.

Sampling: Stop stirring and allow settling for 30 mins. Withdraw 2 mL supernatant using a

pre-warmed syringe.

Filtration: Filter immediately into a pre-weighed vial.

Quantification: Evaporate solvent (vacuum oven) and weigh the residue.

Calculation:
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Validation: Repeat at

. Plot

vs

. Linearity (van't Hoff) or curve fit (Apelblat) validates the data.

Protocol: Purification via Recrystallization
Source: Adapted from nitration workups [2] and general nitro-veratrole chemistry.

Step-by-Step Methodology:

Dissolution: Suspend crude 3,4-dimethoxy-5-nitroacetophenone in Ethanol (approx. 10-15

mL per gram).

Heating: Heat to reflux (approx. 78 °C) with stirring until complete dissolution occurs.

Checkpoint: If insoluble particles remain, perform a hot filtration.[4]

Anti-Solvent Addition (Optional): If yield is low, add Petroleum Ether or Water dropwise to the

hot solution until a faint turbidity persists, then add 1 mL Ethanol to clear it.

Cooling: Allow the solution to cool slowly to room temperature (25 °C) over 2 hours, then chill

to 0-4 °C.

Isolation: Filter the pale yellow crystals/needles.

Washing: Wash with cold Ethanol/Hexane (1:1 mixture).

Drying: Vacuum dry at 40 °C.

Part 4: Visualization of Workflows
Solubility Determination Workflow
This diagram illustrates the logical flow for determining and validating solubility data.
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Start: Solubility Determination
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Caption: Systematic workflow for the gravimetric determination of thermodynamic solubility.
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Solvent Selection Logic for Recrystallization
A decision tree for selecting the optimal solvent system based on solubility observations.

Select Solvent
for Recrystallization

Test Solubility in
Hot Ethanol Soluble at Reflux?

Soluble at RT?Yes

Insoluble:
Try DCM/EtOH Mix

No

Ideal Solvent:
Ethanol

No (Precipitates)

Too Soluble:
Add Anti-Solvent

Yes (Stays Soluble)
Anti-Solvent Choice:
Water or Pet Ether

Click to download full resolution via product page

Caption: Decision logic for optimizing the recrystallization solvent system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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